molecular formula C14H10Br2O3 B289654 4-Methoxyphenyl 2,5-dibromobenzoate

4-Methoxyphenyl 2,5-dibromobenzoate

Cat. No.: B289654
M. Wt: 386.03 g/mol
InChI Key: CDFHKCCIGZEQCW-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2,5-dibromobenzoate is an aromatic ester featuring a benzoate core substituted with bromine atoms at the 2- and 5-positions and a methoxy group (-OCH₃) at the para position of the phenyl ring (Figure 1). This compound’s structure combines electron-withdrawing bromine substituents with an electron-donating methoxy group, creating a unique electronic profile.

Properties

Molecular Formula

C14H10Br2O3

Molecular Weight

386.03 g/mol

IUPAC Name

(4-methoxyphenyl) 2,5-dibromobenzoate

InChI

InChI=1S/C14H10Br2O3/c1-18-10-3-5-11(6-4-10)19-14(17)12-8-9(15)2-7-13(12)16/h2-8H,1H3

InChI Key

CDFHKCCIGZEQCW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 4-methoxyphenyl 2,5-dibromobenzoate, highlighting substituent effects on molecular properties:

Compound Name Substituents (Benzoate/Phenyl) Molecular Formula Key Properties/Findings Reference
This compound 2,5-Br; 4-OCH₃ C₁₄H₁₀Br₂O₃ Hypothesized high melting point due to symmetry; potential nonlinear optical activity
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 2,4-Cl; 4-OCH₃ C₁₆H₁₂Cl₂O₄ Crystallographic data shows planar structure; moderate intermolecular halogen bonding
2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate 4-F; 4-OCH₃ C₁₆H₁₃FO₄ Lower molecular weight than Br/Cl analogs; enhanced solubility in polar solvents
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate 3-Br; 4-CH₃ C₁₆H₁₃BrO₃ Steric hindrance from methyl group reduces crystallinity
N,N-Bis(4-methoxyphenyl)phenylamino chromophore Bis-4-OCH₃ donor 2× higher hyperpolarizability (γ) vs. non-methoxy analogs; used in electro-optic materials
Key Observations:

Methoxy Group Influence: The para-methoxy group’s electron-donating nature likely stabilizes the ester’s electronic structure, as seen in chromophores where methoxy groups enhance nonlinear optical responses .

Substituent Positioning : The 2,5-dibromo arrangement on the benzoate ring may promote symmetry, improving packing efficiency in solid-state structures compared to asymmetric analogs (e.g., 3-bromo or 2,4-dichloro derivatives) .

Functional and Application Comparisons

  • Materials Science : Chromophores with bis-(4-methoxyphenyl) groups exhibit enhanced hyperpolarizability (γ) due to strong electron donation, suggesting that this compound could similarly serve in electro-optic materials .
  • Pharmaceutical Intermediates: Brominated benzoates are common intermediates in drug synthesis. The 2,5-dibromo substitution pattern may offer regioselective reactivity advantages over mono-halogenated analogs .
  • Solubility and Reactivity : Fluorinated analogs (e.g., 4-F derivatives) show higher solubility in polar solvents, whereas brominated compounds may favor hydrophobic environments, impacting their utility in solution-phase reactions .

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